(2S,4S)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride
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Overview
Description
(2S,4S)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride is a chiral compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a pyrrolidine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride typically involves the diastereoselective cyclization of suitable precursors. One common method includes the use of fluorinated building blocks and chiral catalysts to achieve high enantioselectivity. For instance, the cyclization of fluorinated amines with trifluoromethylated aldehydes under controlled conditions can yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems to enhance reaction efficiency and scalability. These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various fluorinated pyrrolidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(2S,4S)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (2S,4S)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structural configuration and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-Hydroxy-2-(trifluoromethyl)pyrrolidine
- (2S,4S)-4-Methyl-2-(trifluoromethyl)pyrrolidine
- (2S,4S)-4-Chloro-2-(trifluoromethyl)pyrrolidine
Uniqueness
(2S,4S)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F4N.ClH/c6-3-1-4(10-2-3)5(7,8)9;/h3-4,10H,1-2H2;1H/t3-,4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYPTFVDRSVIGM-MMALYQPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(F)(F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(F)(F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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